Absence of Formaldehyde Release: A Critical Safety Distinction from DMDMH Preservatives
1,3-Dimethyl-5,5-dimethylhydantoin is structurally incapable of releasing formaldehyde, whereas the cosmetic preservative 1,3-dimethylol-5,5-dimethylhydantoin (DMDMH) is a well-established formaldehyde donor [1]. This fundamental difference arises because the target compound possesses N-methyl groups (CH₃) rather than N-hydroxymethyl groups (CH₂OH). In contrast, DMDMH contains two hydroxymethyl moieties that undergo reversible hydrolysis to liberate formaldehyde, a known human carcinogen and contact allergen [2]. The target compound's formaldehyde release under any condition is precisely zero [1].
| Evidence Dimension | Formaldehyde release potential |
|---|---|
| Target Compound Data | 0 (no hydroxymethyl groups present) |
| Comparator Or Baseline | 1,3-Dimethylol-5,5-dimethylhydantoin (DMDMH): 0.02–0.5% free formaldehyde in formulation [2] |
| Quantified Difference | Absolute elimination vs. measurable release |
| Conditions | Structural analysis; DMDMH data from cosmetic formulations |
Why This Matters
For procurement in pharmaceutical, cosmetic, or sensitive polymer applications where formaldehyde exposure is prohibited, this compound offers a structurally analogous but non-toxic alternative.
- [1] PubChem. (2024). 1,3-Dimethyl-5,5-dimethylhydantoin. PubChem Compound Summary, CID 61794. National Center for Biotechnology Information. View Source
- [2] Cosmetic Ingredient Review (CIR). (2012). Final Report on the Safety Assessment of DMDM Hydantoin. International Journal of Toxicology, 31(6_suppl), 181S-216S. View Source
